REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5](N)=[CH:4][CH:3]=1.[OH-].[Na+].N([O-])=O.[Na+].Cl.N([O-])=O.C([O-])(=O)C.[K+].O(CC)C([S-])=[S:29].[K+]>O>[I:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([SH:29])=[CH:4][CH:3]=1 |f:1.2,3.4,7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
71.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(C(=O)O)=C1)N
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18.75 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
O(C(=S)[S-])CC.[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0° and 5°
|
Type
|
TEMPERATURE
|
Details
|
by external cooling and by the addition of ice
|
Type
|
CUSTOM
|
Details
|
preheated to 75°-80°
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
After decanting the aqueous phase
|
Type
|
DISSOLUTION
|
Details
|
the resulting sludge was dissolved in 10 percent sodium hydroxide solution (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The resulting disulfide was refluxed for 16 hours with zinc dust (25 g) in glacial acetic acid (750 ml)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
WAIT
|
Details
|
digested with concentrated hydrochloric acid for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C(C(=O)O)=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |